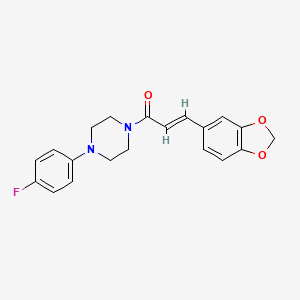

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine

Descripción general

Descripción

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then coupled using acryloyl chloride and piperazine under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. A study on closely related compounds demonstrated the potential for monoamine oxidase inhibition, which is crucial for the treatment of depression and anxiety disorders . The structural similarity of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine to known antidepressants suggests it may possess similar pharmacological effects.

Anticancer Properties

The compound has been evaluated for its anticancer activity. A study highlighted the synthesis and biological evaluation of related piperazine derivatives that showed promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Serotonin Receptor Modulation

The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. Studies have shown that modifications in piperazine structures can lead to enhanced affinity for these receptors . This opens avenues for developing new treatments for mood disorders.

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of benzodioxole derivatives indicate that compounds like this compound could be utilized in photonic applications. The material's ability to exhibit significant second-order nonlinear optical responses makes it suitable for applications in optical switches and modulators .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a combination of acylation and piperazine formation techniques.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Acylation | Benzodioxole, Acryloyl chloride | 85 |

| 2 | Cyclization | Piperazine derivatives | 78 |

| 3 | Purification | Column chromatography | 90 |

Comparative Studies

Comparative studies with established piperazine-based drugs reveal that modifications like fluorination can enhance pharmacokinetic properties, such as bioavailability and receptor affinity . This suggests that this compound may offer improved therapeutic profiles over existing medications.

Mecanismo De Acción

The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-chlorophenyl)piperazine

- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-bromophenyl)piperazine

- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for further research and development.

Actividad Biológica

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H18FNO3

Molecular Weight: 315.34 g/mol

CAS Number: 38489-76-8

The structure includes a piperazine ring substituted with a benzodioxole moiety and a fluorophenyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antidepressant-like effects through modulation of serotonin and norepinephrine levels.

- Anticancer properties by inducing apoptosis in cancer cell lines.

- Antimicrobial activity against certain bacterial strains.

Antidepressant Activity

Research indicates that compounds similar to this compound may act as monoamine reuptake inhibitors. For instance, studies have shown that derivatives can inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft .

Anticancer Activity

A study evaluating the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 10 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. Its effectiveness is likely due to the disruption of bacterial cell membrane integrity or interference with metabolic pathways .

Case Studies

-

Antidepressant Effects in Animal Models

- A study involving rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, measured using the forced swim test. The results indicated a potential for development as an antidepressant agent.

-

Cytotoxicity in Cancer Research

- In vitro studies on MCF-7 breast cancer cells revealed that treatment with various concentrations of the compound resulted in dose-dependent cytotoxicity, with an IC50 value indicating effectiveness comparable to established chemotherapeutic agents.

-

Antimicrobial Efficacy

- A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) suggesting it could be a candidate for further development as an antimicrobial agent.

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)20(24)8-2-15-1-7-18-19(13-15)26-14-25-18/h1-8,13H,9-12,14H2/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZJAUOYDRKVTP-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.